molecular formula C18H13BrN2O3 B244886 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

Cat. No. B244886
M. Wt: 385.2 g/mol
InChI Key: GKHKYZZZPNMHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide, also known as the compound BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression.

Mechanism of Action

BRD0705 exerts its inhibitory effect on bromodomains by binding to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide acetyl-lysine binding pocket of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide protein. This prevents 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide interaction of bromodomains with acetylated histones, which are crucial for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. The inhibition of bromodomain activity by BRD0705 leads to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide downregulation of genes involved in various disease pathways.
Biochemical and Physiological Effects:
BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, including BRD2, BRD3, and BRD4. The compound has also been shown to induce apoptosis in cancer cells and inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide proliferation of cancer cells. In addition, BRD0705 has been shown to reduce inflammation in preclinical models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide main advantages of BRD0705 is its high potency and selectivity for bromodomains. This makes it an ideal tool for studying 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide role of bromodomains in gene regulation and disease pathways. However, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of BRD0705. One area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of more potent and selective inhibitors of bromodomains. Ano5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide identification of new disease pathways that can be targeted by bromodomain inhibitors. Finally, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide clinical development of BRD0705 and o5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider bromodomain inhibitors for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide treatment of various diseases is an area of active research.
Conclusion:
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained significant attention in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide scientific community due to its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications. The compound has been extensively studied for its ability to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression. BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, induce apoptosis in cancer cells, and reduce inflammation in preclinical models of inflammatory diseases. While 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are limitations to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide use of BRD0705 in certain experimental settings, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of this compound.

Synthesis Methods

The syn5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidesis of BRD0705 involves 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide reaction of 4-bromophenylboronic acid and 2-carbamoylphenylboronic acid with furan-2-carboxylic acid in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide presence of a palladium catalyst. The reaction is carried out under mild conditions and yields 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide target compound in high purity.

Scientific Research Applications

BRD0705 has been extensively studied for its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are involved in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. This makes BRD0705 a promising candidate for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of epigenetic 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapies.

properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c19-12-7-5-11(6-8-12)15-9-10-16(24-15)18(23)21-14-4-2-1-3-13(14)17(20)22/h1-10H,(H2,20,22)(H,21,23)

InChI Key

GKHKYZZZPNMHKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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